Pastuchoside D

Description

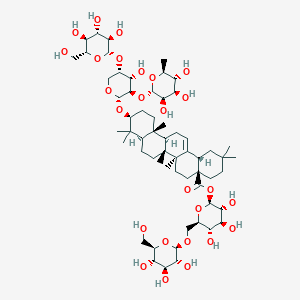

Pastuchoside D is a naturally occurring compound isolated primarily from Hedera pastuchowii, a plant used in traditional medicine . It is characterized as a white powder or amorphous solid with a molecular formula of C₆₆H₁₀₈O₃₂ and a molecular weight of 1,493.60 g/mol. Its optical rotation is reported as [α]D²⁰ = -18° (c = 0.1, MeOH), indicating stereochemical complexity .

Properties

Molecular Formula |

C59H96O26 |

|---|---|

Molecular Weight |

1221.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O26/c1-24-34(62)39(67)44(72)49(78-24)84-47-38(66)30(82-50-45(73)41(69)36(64)28(21-61)80-50)23-77-52(47)83-33-12-13-56(6)31(55(33,4)5)11-14-58(8)32(56)10-9-25-26-19-54(2,3)15-17-59(26,18-16-57(25,58)7)53(75)85-51-46(74)42(70)37(65)29(81-51)22-76-48-43(71)40(68)35(63)27(20-60)79-48/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |

InChI Key |

HWPVSTHIDBJQHB-DXIYWVCDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O |

Synonyms |

pastuchoside D |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Structural and Functional Group Analysis

- Pastuchosides A–E : These compounds share a glycosidic backbone, with variations in hydroxylation and sugar unit attachments. This compound has fewer carbon and oxygen atoms than Pastuchoside A, suggesting a reduction in sugar moieties or side chains .

- Pashanone: Unlike the Pastuchosides, Pashanone is a smaller, non-glycosylated compound with an orange-red crystalline appearance. Its structure likely includes aromatic or polyketide-derived features, as inferred from its molecular formula (C₁₇H₁₆O) and lower molecular weight .

Physicochemical Properties

- Optical Rotation : this compound’s optical rotation (-18°) aligns closely with its analogs (range: -15° to -19°), indicating conserved stereochemistry across the family .

- Melting Points: Data for Pastuchosides A–E are unavailable, but Pashanone’s sharp melting point (147–149°C) reflects its crystalline nature and simpler structure .

Analytical Characterization

Studies on this compound and its analogs rely on advanced techniques such as:

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular formulas and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR data differentiate sugar linkages and aglycone structures among Pastuchosides .

- Chromatographic Methods : HPLC and TLC profiles validate purity and isolate isomers .

Functional and Pharmacological Context

- Antimicrobial Activity : Common among plant glycosides due to membrane-disrupting properties.

- Anti-inflammatory Effects: Triterpenoid glycosides often modulate immune responses .

Pashanone, in contrast, may exhibit distinct bioactivities, such as antioxidant or cytotoxic effects, typical of aromatic ketones .

Q & A

Q. Table 1: Key Parameters for Isolation

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Solvent Polarity | 70–80% Ethanol | UV-Vis Spectrophotometry |

| Column Temperature | 25–30°C | Retention Time Consistency |

| Flow Rate | 1.0–1.5 mL/min | MS Peak Resolution |

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Q. Basic Research Focus

- Multi-Dimensional NMR : Use - HSQC and HMBC to assign glycosidic linkages and aglycone stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na] adducts) and fragment patterns for functional groups .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

What experimental design frameworks are recommended for studying this compound’s pharmacological mechanisms?

Advanced Research Focus

Adopt the PICOT framework to structure hypothesis-driven studies:

- Population : Target cell lines or animal models (e.g., murine macrophages for anti-inflammatory assays) .

- Intervention : Dose ranges (e.g., 1–100 µM) with vehicle controls.

- Comparison : Benchmark against known agonists/inhibitors (e.g., dexamethasone for inflammation studies) .

- Outcome : Quantify biomarkers (e.g., IL-6 suppression via ELISA).

- Time : Acute (24–48 hr) vs. chronic (7-day) exposure .

Ethical Compliance : Ensure Institutional Animal Care and Use Committee (IACUC) approval for in vivo studies .

How should researchers address contradictions in reported bioactivity data for this compound?

Q. Advanced Research Focus

- Systematic Meta-Analysis : Use PRISMA guidelines to evaluate heterogeneity across studies (e.g., cell type variability, assay protocols) .

- Dose-Response Replication : Validate findings in orthogonal assays (e.g., ATP-based viability vs. apoptosis-specific caspase-3 assays) .

- Confounder Analysis : Control for batch-to-batch compound variability using HPLC-UV purity checks .

Case Example : Discrepancies in IC values may arise from differences in cell passage number or serum concentration in culture media .

What statistical methods are robust for analyzing synergistic effects of this compound in combination therapies?

Q. Advanced Research Focus

- Isobolographic Analysis : Calculate combination indices (CI <1 indicates synergy) .

- Multivariate Regression : Adjust for covariates like cell cycle stage or metabolic activity .

- Bayesian Networks : Model probabilistic interactions between this compound and co-administered drugs .

Reproducibility Tip : Pre-register analysis plans (e.g., on Open Science Framework) to mitigate data dredging .

How can researchers ensure the ecological validity of in vivo studies on this compound?

Q. Advanced Research Focus

- Translatability Criteria : Use species with homologous metabolic pathways (e.g., murine CYP450 isoforms) .

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS .

- Negative Control Cohorts : Include sham-treated groups to account for placebo effects .

What strategies mitigate bias in high-throughput screening (HTS) of this compound derivatives?

Q. Advanced Research Focus

- Blinded Assay Design : Separate compound handling and data analysis teams .

- Z’-Factor Validation : Ensure HTS robustness (Z’ >0.5 indicates minimal noise) .

- Cheminformatics Filtering : Use ADMET predictors (e.g., SwissADME) to prioritize synthesizable derivatives .

How should mechanistic studies balance reductionist and systems-level approaches for this compound?

Q. Advanced Research Focus

- Reductionist : Use siRNA knockdown or CRISPR-Cas9 to identify target genes (e.g., NF-κB pathway) .

- Systems Biology : Integrate transcriptomics (RNA-Seq) and proteomics (LC-MS/MS) to map interactomes .

- Dynamic Modeling : Apply ordinary differential equations (ODEs) to simulate dose-dependent pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.